Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate typically involves the reaction of piperidine with formaldehyde and methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate but without the ester and hydroxymethyl groups.
4-Piperidinemethanol: Contains a hydroxymethyl group but lacks the ester functionality.
Methyl 4-piperidylacetate: Similar structure but without the hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, applications in drug development, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxymethyl group and an ester functional group. This structure is significant in determining its biological properties, as the piperidine moiety is known for its versatility in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may influence enzyme activity and receptor binding, leading to several pharmacological effects. For instance:
- Antimicrobial Activity : Studies have shown that compounds containing piperidine structures can alter bacterial membrane permeability, enhancing their bactericidal effects. This mechanism is crucial for combating resistant strains of bacteria .
- Anticancer Activity : Research indicates that derivatives of piperidine exhibit antiproliferative effects across multiple cancer cell lines. The presence of the hydroxymethyl group enhances the compound's ability to inhibit cell growth and induce apoptosis in cancer cells .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 75 |
Enterococcus faecalis | 125 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
These results highlight the compound's potential as a therapeutic agent against bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example:
Cancer Cell Line | % Growth Inhibition at 10 µM |
---|---|
SK-MEL-5 (Melanoma) | 90.7 |
A498 (Renal Cancer) | 86.4 |
MDA-MB-468 (Breast Cancer) | 87.4 |
The compound showed lethal effects on these cell lines, indicating its potential as a lead compound in anticancer drug development .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of piperidine derivatives, including this compound, against resistant bacterial strains. The findings revealed that the compound significantly reduced bacterial viability, supporting its use as a template for developing new antibiotics.
Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, researchers synthesized various derivatives based on the piperidine scaffold. The results indicated that modifications to the hydroxymethyl group enhanced cytotoxicity against several cancer cell lines, suggesting that structural optimization could lead to more effective treatments .
Comparative Analysis with Similar Compounds
When compared to other piperidine derivatives, this compound stands out due to its specific functional groups that enhance its biological activity:
Compound Type | Key Features | Biological Activity |
---|---|---|
Piperidine | Basic structure | Limited activity |
Piperidinone | Contains carbonyl group | Moderate activity |
Methyl Derivatives | Enhanced lipophilicity | Increased antimicrobial and anticancer activity |
This table illustrates how structural variations can significantly impact biological efficacy, emphasizing the importance of functional group positioning in drug design .
Properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)6-10-4-2-8(7-11)3-5-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDTXMBWLXUUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.